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Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing BAY-2413555, a potent

and selective positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor

(M2R), in GPCR research and drug development. Detailed protocols for key experiments are

provided to facilitate the characterization of its allosteric effects.

Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are

prominent drug targets. Allosteric modulation offers a sophisticated approach to manipulating

GPCR activity with greater subtype selectivity and a more nuanced physiological response

compared to traditional orthosteric ligands. BAY-2413555 is a first-in-class clinical candidate

that acts as a PAM at the M2R.[1][2][3] It enhances the affinity and/or efficacy of the

endogenous agonist, acetylcholine, without intrinsic agonistic or antagonistic activity.[4][5] This

property makes BAY-2413555 a valuable tool for studying the physiological roles of the M2R

and for investigating the therapeutic potential of M2R modulation in conditions such as heart

failure.[6][7][8]

Mechanism of Action
BAY-2413555 binds to an allosteric site on the M2R, distinct from the orthosteric binding site

for acetylcholine.[9] This binding event induces a conformational change in the receptor that

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15619539?utm_src=pdf-interest
https://www.benchchem.com/product/b15619539?utm_src=pdf-body
https://www.benchchem.com/product/b15619539?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39463278/
https://figshare.com/collections/Discovery_of_BAY_2413555_First_Selective_Positive_Allosteric_Modulator_of_the_M2_Receptor_to_Restore_Cardiac_Autonomic_Balance/7512977
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.4c01590
https://www.researchgate.net/publication/385305007_Discovery_of_BAY_2413555_First_Selective_Positive_Allosteric_Modulator_of_the_M2_Receptor_to_Restore_Cardiac_Autonomic_Balance
https://www.researchgate.net/journal/Scientific-Reports-2045-2322/publication/387536797_Safety_and_tolerability_of_the_M2_muscarinic_acetylcholine_receptor_modulator_BAY_2413555_in_heart_failure_with_reduced_ejection_fraction_in_the_REMOTE-HF_study/links/67737623c1b01354650599d2/Safety-and-tolerability-of-the-M2-muscarinic-acetylcholine-receptor-modulator-BAY-2413555-in-heart-failure-with-reduced-ejection-fraction-in-the-REMOTE-HF-study.pdf
https://www.benchchem.com/product/b15619539?utm_src=pdf-body
https://www.medchemexpress.com/bay-2413555.html
https://pubmed.ncbi.nlm.nih.gov/39738130/
https://www.researchgate.net/publication/387536797_Safety_and_tolerability_of_the_M2_muscarinic_acetylcholine_receptor_modulator_BAY_2413555_in_heart_failure_with_reduced_ejection_fraction_in_the_REMOTE-HF_study
https://www.benchchem.com/product/b15619539?utm_src=pdf-body
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13637
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increases the affinity of acetylcholine for its binding site.[4][5] The result is a leftward shift in the

concentration-response curve of acetylcholine, indicating a potentiation of the endogenous

ligand's effect at lower concentrations.[4][5] BAY-2413555 is highly selective for the M2R over

other muscarinic receptor subtypes (M1, M3, M4, M5).[4][5]

Data Presentation
The following table summarizes the quantitative data available for BAY-2413555.

Parameter Value Assay Source

EC50 2.0 nM
Functional M2-GIRK

Assay
[10]

Binding Kd 17 nM
Radioligand Binding

Assay (human M2R)
[10]

α-Cooperativity Factor 39
Functional M2-GIRK

Assay
[11]
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Mechanism of M2R Allosteric Modulation by BAY-2413555
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Caption: Allosteric modulation of the M2 receptor by BAY-2413555.
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Experimental Workflow for Characterizing BAY-2413555

Binding Characterization

Functional Characterization

Selectivity Profiling

Radioligand Binding Assay

Determine Kd and Bmax Functional M2-GIRK Assay

Determine EC50 and Emax Counter-Screening
(M1, M3, M4, M5 receptors)

Confirm M2 Selectivity

Click to download full resolution via product page

Caption: Workflow for characterizing BAY-2413555's effects.
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Caption: M2 receptor signaling pathway modulated by BAY-2413555.
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Radioligand Binding Assay to Determine Binding Affinity
(Kd)
Objective: To determine the equilibrium dissociation constant (Kd) of BAY-2413555 for the

human M2 muscarinic receptor.

Materials:

Membranes from cells expressing the human M2 receptor (e.g., CHO-K1 or HEK293 cells)

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M2R antagonist

radioligand

BAY-2413555

Non-specific binding control: Atropine or another high-affinity muscarinic antagonist

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

96-well filter plates (e.g., Millipore Multiscreen)

Scintillation fluid

Microplate scintillation counter

Protocol:

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Assay

Buffer to a final concentration of 10-20 µ g/well .

Compound Dilution: Prepare a serial dilution of BAY-2413555 in Assay Buffer.

Assay Setup:

Add 50 µL of Assay Buffer to each well of the 96-well filter plate.

Add 50 µL of the appropriate concentration of BAY-2413555.
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For total binding wells, add 50 µL of Assay Buffer.

For non-specific binding wells, add 50 µL of a saturating concentration of atropine (e.g., 1

µM).

Add 50 µL of [³H]-NMS at a concentration near its Kd.

Add 50 µL of the membrane suspension to initiate the binding reaction.

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

Termination and Washing: Terminate the binding reaction by rapid filtration through the filter

plates using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold Assay

Buffer.

Scintillation Counting: Allow the filters to dry, then add 200 µL of scintillation fluid to each

well. Count the radioactivity in a microplate scintillation counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the specific binding as a function of the BAY-2413555 concentration.

Fit the data using a non-linear regression model (e.g., one-site binding model) to

determine the Kd value.

Functional M2-GIRK Assay to Determine Potency (EC50)
Objective: To measure the potentiation of acetylcholine-induced G protein-coupled inwardly

rectifying potassium (GIRK) channel activation by BAY-2413555.

Materials:

Cell line co-expressing the human M2 receptor and GIRK channels (e.g., AtT-20 cells)

Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

Acetylcholine
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BAY-2413555

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

96- or 384-well black-walled, clear-bottom assay plates

Fluorescent imaging plate reader (e.g., FLIPR or FlexStation)

Protocol:

Cell Plating: Plate the M2R-GIRK expressing cells in the assay plates and grow to

confluence.

Dye Loading: On the day of the assay, remove the culture medium and add the fluorescent

membrane potential dye dissolved in Assay Buffer. Incubate the plate at 37°C for 60 minutes.

Compound Preparation: Prepare serial dilutions of acetylcholine. For the potentiation assay,

prepare a fixed concentration of BAY-2413555 (e.g., at its EC₁₀) and co-apply it with the

acetylcholine serial dilution.

Assay Measurement:

Place the assay plate in the fluorescent imaging plate reader and measure the baseline

fluorescence.

Add the acetylcholine serial dilution (with or without BAY-2413555) to the wells.

Measure the change in fluorescence over time, which corresponds to the change in

membrane potential due to GIRK channel activation.

Data Analysis:

Determine the maximum change in fluorescence for each concentration of acetylcholine.

Plot the change in fluorescence as a function of acetylcholine concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 of acetylcholine in

the absence and presence of BAY-2413555.
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The leftward shift in the acetylcholine EC50 in the presence of BAY-2413555 indicates

positive allosteric modulation. The EC50 of BAY-2413555 can be determined by

performing a dose-response of BAY-2413555 in the presence of a fixed, sub-maximal

concentration of acetylcholine (e.g., EC₂₀).

Conclusion
BAY-2413555 is a highly valuable pharmacological tool for the investigation of M2 muscarinic

receptor function and signaling. Its potent and selective positive allosteric modulatory activity

allows for the amplification of endogenous parasympathetic signaling, providing a means to

study the physiological consequences of enhanced M2R activity. The protocols outlined in

these application notes provide a robust framework for researchers to characterize the binding

and functional properties of BAY-2413555 and other M2R allosteric modulators. While clinical

development of BAY-2413555 was halted due to preclinical toxicology findings, it remains an

important compound for preclinical research into the role of M2R in health and disease.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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